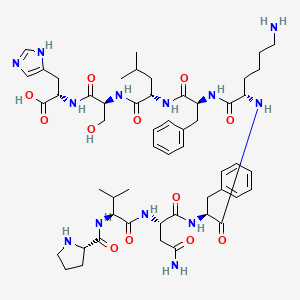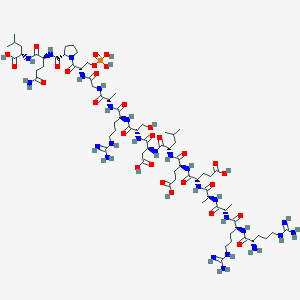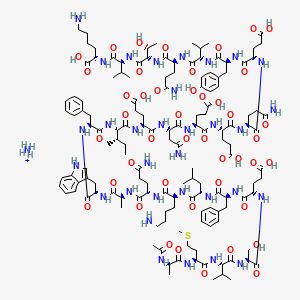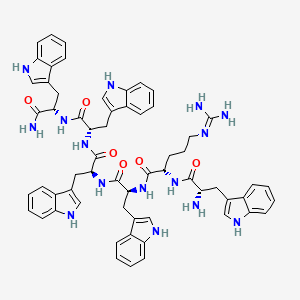
Sodium metatungstate hydrate, powder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium metatungstate hydrate can be synthesized through the reaction of sodium tungstate with tungstic acid under controlled conditions. The reaction typically involves dissolving sodium tungstate in water, followed by the addition of tungstic acid. The mixture is then heated and stirred until the desired compound is formed .
Industrial Production Methods
In industrial settings, sodium metatungstate hydrate is produced by reacting sodium tungstate with tungstic acid in large reactors. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium metatungstate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxide (WO₃).
Reduction: It can be reduced to form tungsten carbide (WC).
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with sodium metatungstate hydrate include hydrogen peroxide for oxidation and carbon sources for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving sodium metatungstate hydrate include tungsten oxide (WO₃) and tungsten carbide (WC), which are used in various industrial applications .
Scientific Research Applications
Sodium metatungstate hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Sodium metatungstate hydrate exerts its effects through various mechanisms. In biological systems, it acts as an inhibitor of nucleoside triphosphate diphosphohydrolase (NTPDase) enzymes, which play a role in the breakdown of ATP. By inhibiting these enzymes, sodium metatungstate hydrate can modulate inflammatory responses and has potential anti-cancer effects . Additionally, it can block central synaptic transmission, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ammonium metatungstate hydrate: Similar in structure and used in similar applications, but with ammonium ions instead of sodium ions.
Sodium tungstate dihydrate: Another tungsten-based compound, but with a different structure and properties.
Uniqueness
Sodium metatungstate hydrate is unique due to its high solubility in water, non-toxic nature, and versatility in various applications. Its ability to form dense aqueous solutions makes it particularly valuable in scientific research and industrial processes .
Properties
Molecular Formula |
H2Na6O40W12 |
|---|---|
Molecular Weight |
2986.0 g/mol |
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten;hydrate |
InChI |
InChI=1S/6Na.H2O.39O.12W/h;;;;;;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; |
InChI Key |
YVQUUPJGDSQKML-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10787729.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid](/img/structure/B10787736.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B10787737.png)
![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10787745.png)



![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B10787767.png)
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787772.png)




![6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride](/img/structure/B10787838.png)
